Méthotrexate α-tert-butyle ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methotrexate α-tert-Butyl Ester is a modified form of methotrexate, an antimetabolite and antifolate agent. This compound is known for its significant role in reducing tumor growth in various cancer models . Methotrexate α-tert-Butyl Ester is primarily used in scientific research due to its enhanced stability and reduced toxicity compared to methotrexate .

Applications De Recherche Scientifique

Methotrexate α-tert-Butyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Employed in studies involving cell cycle regulation and DNA synthesis inhibition.

Medicine: Investigated for its potential in cancer therapy due to its reduced toxicity and enhanced stability.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mécanisme D'action

Target of Action

Methotrexate α-tert-Butyl Ester is a derivative of Methotrexate (MTX), an antimetabolite and antifolate agent . The primary targets of Methotrexate are enzymes involved in the folate pathway, which plays a crucial role in cell growth and replication .

Mode of Action

Methotrexate α-tert-Butyl Ester, like Methotrexate, works by inhibiting the folate pathway. It does this by binding to and inhibiting the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purine and pyrimidine, the building blocks of DNA and RNA . This inhibition disrupts DNA replication and cell division, particularly in rapidly dividing cells, such as cancer cells .

Biochemical Pathways

The inhibition of the folate pathway by Methotrexate α-tert-Butyl Ester affects multiple biochemical pathways. It disrupts the synthesis of purine and pyrimidine, leading to a decrease in DNA and RNA synthesis, which in turn inhibits cell division . Additionally, Methotrexate also affects the transmethylation reactions, translocation of nuclear factor-κB (NF-κB) to the nucleus, signaling via the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) pathway, and nitric oxide production .

Pharmacokinetics

The protection of the α-carboxyl group of Methotrexate by the α-tert-Butyl Ester may be used to improve the circulatory half-life and reduce the liver accumulation of similar MTX-conjugated dendrimers . This modification could potentially enhance the systemic exposure and bioavailability of the drug .

Result of Action

The result of Methotrexate α-tert-Butyl Ester’s action is a significant reduction in cell growth and division, particularly in rapidly dividing cells such as cancer cells . In animal models, Methotrexate α-tert-Butyl Ester has been shown to significantly reduce tumor growth .

Action Environment

The action of Methotrexate α-tert-Butyl Ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, the presence of other drugs can influence the pharmacokinetics and pharmacodynamics of Methotrexate α-tert-Butyl Ester, potentially affecting its efficacy and toxicity .

Safety and Hazards

Orientations Futures

The protection of the α-carboxyl group of methotrexate, as seen in Methotrexate α-tert-Butyl Ester, may be used to improve the circulatory half-life and reduce the liver accumulation of similar MTX-conjugated dendrimers, while still retaining antitumor activity in vivo . This suggests potential future directions for the development of Methotrexate derivatives.

Analyse Biochimique

Biochemical Properties

Methotrexate α-tert-Butyl Ester plays a significant role in biochemical reactions. It interacts with enzymes such as dihydrofolatereductase (DHFR) and folylpolyglutamate synthetase (FPGS) . The nature of these interactions is primarily inhibitory, which leads to the suppression of the immune system and the reduction of tumor growth .

Cellular Effects

Methotrexate α-tert-Butyl Ester has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it significantly reduces tumor growth in HT1080 tumor-bearing mice .

Molecular Mechanism

The mechanism of action of Methotrexate α-tert-Butyl Ester is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For example, it inhibits the enzyme DHFR, which is necessary for DNA synthesis .

Temporal Effects in Laboratory Settings

Over time, Methotrexate α-tert-Butyl Ester exhibits changes in its effects in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Methotrexate α-tert-Butyl Ester vary with different dosages in animal models. In a study involving HT1080 tumor-bearing mice, a dosage of 30 mg/kg administered once per week for 2 weeks resulted in a significant (63%) reduction in tumor size .

Metabolic Pathways

Methotrexate α-tert-Butyl Ester is involved in several metabolic pathways. It interacts with enzymes such as DHFR and FPGS, which are crucial in the folate reduction pathway necessary for DNA synthesis .

Transport and Distribution

It is known that the protection of the α-carboxyl group of methotrexate may be used to improve the circulatory half-life and reduce the liver accumulation of similar MTX-conjugated dendrimers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methotrexate α-tert-Butyl Ester is synthesized through the transesterification of methotrexate with tert-butyl alcohol. This process involves the use of catalysts such as sodium tert-butoxide to facilitate the reaction . The reaction typically occurs under mild conditions, ensuring the preservation of the methotrexate structure while introducing the tert-butyl ester group .

Industrial Production Methods: Industrial production of Methotrexate α-tert-Butyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Methotrexate α-tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the ester group, potentially altering the compound’s pharmacokinetics.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in research applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include modified methotrexate derivatives with altered biological activities and improved pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Methotrexate: The parent compound, known for its use in cancer therapy and autoimmune diseases.

Raltitrexed: Another antifolate agent used in cancer treatment.

Pralatrexate: A folate analog with similar mechanisms of action.

Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

Uniqueness: Methotrexate α-tert-Butyl Ester is unique due to its enhanced stability and reduced toxicity compared to methotrexate.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methotrexate α-tert-Butyl Ester involves the conversion of Methotrexate to its tert-butyl ester derivative through esterification reaction using tert-butyl alcohol and a strong acid catalyst.", "Starting Materials": [ "Methotrexate", "tert-Butyl alcohol", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Methotrexate is dissolved in a solvent such as dichloromethane or ethanol.", "Tert-butyl alcohol is added to the solution.", "A strong acid catalyst such as sulfuric acid is added to the mixture.", "The reaction mixture is stirred at room temperature for several hours.", "The reaction progress is monitored using TLC or HPLC.", "Once the reaction is complete, the mixture is neutralized with a base such as sodium bicarbonate.", "The product is extracted with a solvent such as ethyl acetate.", "The organic layer is dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the Methotrexate α-tert-Butyl Ester as a white solid." ] } | |

Numéro CAS |

79640-70-3 |

Formule moléculaire |

C₂₄H₃₀N₈O₅ |

Poids moléculaire |

510.55 |

Synonymes |

N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic Acid 1-(1,1-Dimethylethyl) Ester |

Origine du produit |

United States |

Q1: Why is methotrexate α-tert-butyl ester used in the synthesis of methotrexate-γ-conjugates?

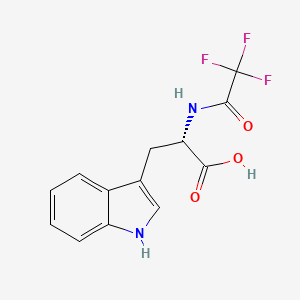

A1: The research aimed to synthesize methotrexate conjugates modified at the gamma-carboxylic acid group of the glutamate moiety. To achieve this, the alpha-carboxylic acid group needs to be protected to prevent unwanted side reactions. The researchers chose the tert-butyl ester as a protecting group for the alpha-carboxylic acid. This group is easily removed under mildly acidic conditions (trifluoroacetic acid) after the desired gamma-conjugate is formed. []

Q2: What are the challenges associated with using methotrexate α-benzyl-γ-glycyl-TRIS-tripalmitate in this synthesis?

A2: While the researchers successfully synthesized methotrexate α-benzyl-γ-glycyl-TRIS-tripalmitate, they were unable to find a method to selectively remove the α-benzyl ester protecting group without affecting the desired product. [] This highlights the importance of choosing appropriate protecting groups and deprotection strategies in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(3-hydroxybenzoyl)amino]acetate](/img/structure/B1144784.png)